molecular formula C12H16F3NO B1386146 Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine CAS No. 1095047-65-6

Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Cat. No.: B1386146
CAS No.: 1095047-65-6
M. Wt: 247.26 g/mol
InChI Key: PQEUKWDYUVXRFG-UHFFFAOYSA-N
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Description

Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a propyl group attached to a phenyl ring, which is further substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves multiple steps. One common method starts with the preparation of 4-(2,2,2-trifluoroethoxy)benzyl chloride, which is then reacted with propylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)benzylamine
  • Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})methanol
  • 4-(2,2,2-Trifluoroethoxy)phenylpropylamine

Uniqueness

Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is unique due to the presence of both a propyl group and a trifluoroethoxy group on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-7-16-8-10-3-5-11(6-4-10)17-9-12(13,14)15/h3-6,16H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEUKWDYUVXRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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